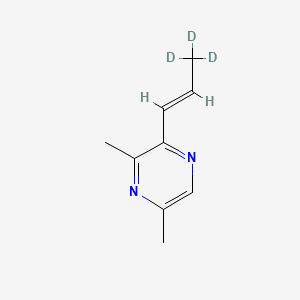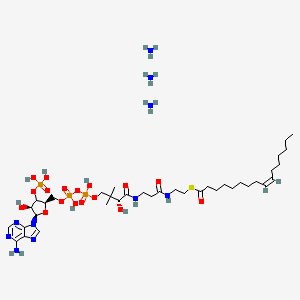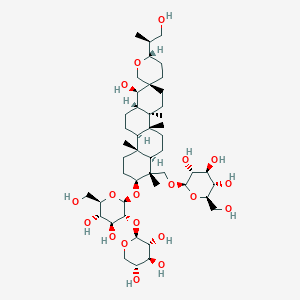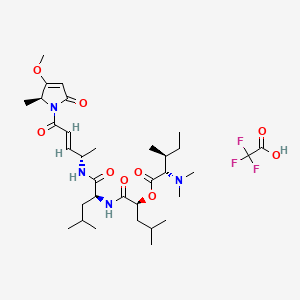
3,5-Dimethyl-2E-(propenyl)pyrazine-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethyl-2E-(propenyl)pyrazine-d3: is a deuterated analog of 3,5-Dimethyl-2E-(propenyl)pyrazine. This compound is labeled with deuterium, a stable isotope of hydrogen, which is often used in scientific research to study the pharmacokinetics and metabolic profiles of drugs . The presence of deuterium can influence the behavior of the compound in biological systems, making it a valuable tool for various research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-2E-(propenyl)pyrazine-d3 typically involves the introduction of deuterium into the parent compound, 3,5-Dimethyl-2E-(propenyl)pyrazine. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions often require a catalyst, such as palladium on carbon, and the process is carried out under controlled temperature and pressure to ensure the incorporation of deuterium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve efficient and consistent deuterium labeling. The production is carried out in specialized facilities equipped with the necessary safety and quality control measures to ensure the purity and stability of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Dimethyl-2E-(propenyl)pyrazine-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various halogenating agents, nucleophiles; reactions are often conducted in polar solvents at elevated temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while reduction can produce dihydropyrazines. Substitution reactions can lead to a variety of substituted pyrazine derivatives .
Aplicaciones Científicas De Investigación
Chemistry: 3,5-Dimethyl-2E-(propenyl)pyrazine-d3 is used as a tracer in chemical research to study reaction mechanisms and pathways. The deuterium labeling allows for precise tracking of the compound during chemical transformations .
Biology: In biological research, this compound is employed to investigate metabolic processes and enzyme interactions. The deuterium label helps in distinguishing the compound from its non-deuterated counterparts, providing insights into metabolic pathways .
Medicine: The compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs. Deuterium labeling can alter the metabolic stability of the compound, making it useful for studying drug metabolism .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs. Its unique properties make it a valuable tool for drug discovery and development .
Mecanismo De Acción
The mechanism of action of 3,5-Dimethyl-2E-(propenyl)pyrazine-d3 involves its interaction with biological molecules and enzymes. The deuterium label can influence the compound’s binding affinity and metabolic stability. The molecular targets and pathways involved depend on the specific application and context of the research. For example, in pharmacokinetic studies, the compound may interact with drug-metabolizing enzymes, providing insights into the metabolic fate of the drug .
Comparación Con Compuestos Similares
3,5-Dimethyl-2E-(propenyl)pyrazine: The non-deuterated analog of 3,5-Dimethyl-2E-(propenyl)pyrazine-d3.
2,3-Dimethyl-5-(1-propenyl)pyrazine: A structural isomer with different substitution patterns on the pyrazine ring.
3,5-Dimethyl-2-propylpyrazine: A similar compound with a propyl group instead of a propenyl group.
Uniqueness: The uniqueness of this compound lies in its deuterium labeling. This modification provides distinct advantages in scientific research, such as improved metabolic stability and the ability to track the compound in complex biological systems. The deuterium label also allows for more accurate studies of reaction mechanisms and metabolic pathways compared to its non-deuterated counterparts .
Propiedades
Fórmula molecular |
C9H12N2 |
|---|---|
Peso molecular |
151.22 g/mol |
Nombre IUPAC |
3,5-dimethyl-2-[(E)-3,3,3-trideuterioprop-1-enyl]pyrazine |
InChI |
InChI=1S/C9H12N2/c1-4-5-9-8(3)11-7(2)6-10-9/h4-6H,1-3H3/b5-4+/i1D3 |
Clave InChI |
NDDMVJXHROIJBV-TYYDCBDZSA-N |
SMILES isomérico |
[2H]C([2H])([2H])/C=C/C1=NC=C(N=C1C)C |
SMILES canónico |
CC=CC1=NC=C(N=C1C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4R)-4-[1-benzyl-4-(2,5-difluorophenyl)imidazol-2-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]-4-[[(3S,4R)-4-fluoropyrrolidin-3-yl]methyl-[(2S)-2-hydroxypropanoyl]amino]-3,3-dimethylbutanamide](/img/structure/B12369334.png)
![N-[3-fluoro-4-[2-[(3-hydroxyazetidine-1-carbonyl)amino]pyridin-4-yl]oxyphenyl]-1-(4-fluorophenyl)-4-methyl-6-oxopyridazine-3-carboxamide](/img/structure/B12369338.png)
![(2S)-5-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B12369343.png)




![8-(1-bicyclo[2.2.1]heptanyl)-3-(3-fluoropropyl)-1-propyl-7H-purine-2,6-dione](/img/structure/B12369378.png)



![(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid](/img/structure/B12369393.png)

